molecular formula C8H7NO3 B14741128 1-(Ethenyloxy)-3-nitrobenzene CAS No. 1441-07-2

1-(Ethenyloxy)-3-nitrobenzene

Cat. No.: B14741128
CAS No.: 1441-07-2
M. Wt: 165.15 g/mol
InChI Key: AFQSAMFXXRPMLP-UHFFFAOYSA-N
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Description

1-(Ethenyloxy)-3-nitrobenzene is an organic compound characterized by the presence of an ethenyloxy group attached to a benzene ring substituted with a nitro group

Preparation Methods

The synthesis of 1-(Ethenyloxy)-3-nitrobenzene typically involves the reaction of 3-nitrophenol with an appropriate ethenylating agent under controlled conditions. One common method is the reaction of 3-nitrophenol with vinyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and more efficient reaction conditions may be employed to enhance the production process.

Chemical Reactions Analysis

1-(Ethenyloxy)-3-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ethenyloxy group can be hydrogenated to form 1-(Ethoxy)-3-nitrobenzene.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Major products formed from these reactions include 1-(Ethoxy)-3-nitrobenzene and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Ethenyloxy)-3-nitrobenzene has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies involving aromatic substitution reactions.

    Biology: The compound’s derivatives may have potential as bioactive molecules, useful in the development of pharmaceuticals or agrochemicals.

    Medicine: Research into its derivatives could lead to the discovery of new drugs with specific biological activities.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Ethenyloxy)-3-nitrobenzene and its derivatives depends on the specific application. In general, the nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The ethenyloxy group may also participate in reactions that modify the compound’s activity or stability. Molecular targets and pathways involved include enzymes that catalyze reduction reactions and cellular components that interact with the compound’s reactive intermediates.

Comparison with Similar Compounds

1-(Ethenyloxy)-3-nitrobenzene can be compared with other nitrobenzene derivatives such as 1-(Methoxy)-3-nitrobenzene and 1-(Ethoxy)-3-nitrobenzene. These compounds share similar chemical properties but differ in their substituents, which can influence their reactivity and applications. The presence of the ethenyloxy group in this compound provides unique reactivity patterns and potential for further functionalization compared to its analogs.

Similar compounds include:

  • 1-(Methoxy)-3-nitrobenzene
  • 1-(Ethoxy)-3-nitrobenzene
  • 1-(Propoxy)-3-nitrobenzene

These compounds highlight the versatility of nitrobenzene derivatives and their potential for diverse applications in scientific research and industry.

Properties

CAS No.

1441-07-2

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

1-ethenoxy-3-nitrobenzene

InChI

InChI=1S/C8H7NO3/c1-2-12-8-5-3-4-7(6-8)9(10)11/h2-6H,1H2

InChI Key

AFQSAMFXXRPMLP-UHFFFAOYSA-N

Canonical SMILES

C=COC1=CC=CC(=C1)[N+](=O)[O-]

Origin of Product

United States

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